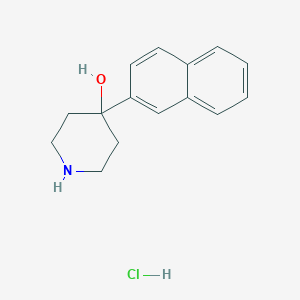

4-Hydroxy-4-(naphth-2-yl)piperidine HCl

Description

Significance of Piperidine (B6355638) Moieties in Chemical Synthesis and Molecular Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence is due to a combination of favorable properties that it imparts to a molecule. The piperidine scaffold is considered a "privileged structure," meaning it is a molecular framework that can provide ligands for diverse biological targets. nih.govcambridgemedchemconsulting.com

The significance of the piperidine moiety can be attributed to several key factors:

Physicochemical Modulation: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts (like the hydrochloride in the title compound), which can significantly improve a compound's aqueous solubility and suitability for pharmaceutical applications. thieme-connect.comresearchgate.net

Structural Versatility: The piperidine ring exists in a stable chair conformation and provides well-defined three-dimensional exit vectors for substituents. wikipedia.orgcambridgemedchemconsulting.com This allows chemists to precisely orient functional groups in space to optimize interactions with biological targets. cambridgemedchemconsulting.com

Synthetic Accessibility: A wide variety of synthetic methods exist for the creation and functionalization of the piperidine ring, making it a versatile and readily accessible building block for complex molecule synthesis. nih.gov Common routes include the hydrogenation or reduction of pyridine (B92270) precursors. wikipedia.orgnih.gov

The incorporation of a piperidine ring, as seen in 4-Hydroxy-4-(naphth-2-yl)piperidine (B1629077) HCl, is a deliberate design choice to leverage these advantageous properties in the pursuit of creating functionally optimized molecules. nbinno.comarizona.edu

Role of Naphthalene (B1677914) Derivatives in Organic Synthesis and Functional Material Chemistry

Naphthalene, the simplest polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a cornerstone building block in organic chemistry. wikipedia.orgijrpr.com Its rigid, planar structure and delocalized pi-electron system give rise to distinct chemical and physical properties that are exploited in a wide range of applications, from pharmaceuticals to materials science. nih.govalgoreducation.com

In organic synthesis, naphthalene's aromatic system can undergo electrophilic aromatic substitution reactions more readily than benzene, allowing for the controlled installation of various functional groups. wikipedia.orghyhpesticide.com This reactivity makes it a versatile starting material for constructing more complex molecules. researchgate.net The single largest industrial use of naphthalene is as a precursor for phthalic anhydride (B1165640), a key component in the manufacturing of polymers, dyes, and resins. wikipedia.orgijrpr.com

The role of naphthalene extends into several key areas:

Medicinal Chemistry: The naphthalene moiety is present in numerous approved drugs, where its flat structure can facilitate interactions like pi-stacking with biological targets. lifechemicals.comresearchgate.net Examples include the nonsteroidal anti-inflammatory drug Naproxen and the beta-blocker Propranolol. wikipedia.orgijrpr.com

Functional Materials: Naphthalene derivatives are integral to the development of dyes, pigments, and materials with specific optical and electronic properties. nih.govlifechemicals.com Naphthalene diimides (NDIs), for instance, are studied for their applications in sensors, molecular switches, and electronics. acs.org

Agrochemicals: Certain naphthalene derivatives, such as naphthoxyacetic acids, are used as plant growth regulators. wikipedia.org

In a hybrid structure like 4-Hydroxy-4-(naphth-2-yl)piperidine HCl, the naphthalene group provides a large, hydrophobic surface that can be critical for molecular recognition and binding events.

Historical Context of Piperidine and Naphthalene Integrated Systems in Chemical Research

The independent histories of piperidine and naphthalene chemistry are extensive. Piperidine was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Naphthalene was discovered decades earlier, in the 1820s, as a white solid derived from the distillation of coal tar. wikipedia.org

The deliberate synthesis of molecules integrating both piperidine and naphthalene scaffolds emerged from the broader field of medicinal chemistry, particularly in the search for new therapeutic agents. Research into compounds containing both moieties has been driven by the desire to combine the pharmacokinetic advantages of the piperidine ring with the pharmacodynamic contributions of the naphthalene system.

An important area of research where such hybrid structures have been explored is in the development of ligands for G protein-coupled receptors (GPCRs). For example, extensive structure-activity relationship (SAR) studies have been conducted on naphthalene-based antagonists for the P2Y14 receptor, where a piperidine ring is systematically modified to enhance affinity and modulate properties like lipophilicity. nih.gov These studies demonstrate the strategic value of combining these two scaffolds to fine-tune molecular properties for specific biological outcomes.

Current Research Trajectories in Designing Hybrid N-Heterocyclic and Polycyclic Architectures

Modern chemical research continues to explore the synthesis and application of hybrid molecules that unite N-heterocyclic and polycyclic aromatic systems. nih.govresearchgate.net The goal is to create multifunctional compounds where each structural component performs a specific role, leading to synergistic effects and novel applications. nih.gov

Current research trajectories are focused on several key areas:

Catalyst Development: A major focus is on developing new catalytic methods, often using transition metals like palladium, rhodium, or silver, to enable the efficient and selective synthesis of complex polycyclic and heterocyclic structures. enamine.netresearchgate.netacs.org These methods aim to construct these architectures from simple, readily available precursors in fewer steps. acs.org

Medicinal Chemistry: In drug discovery, the "hybrid drug" approach involves covalently linking two distinct pharmacophores to create a single molecule with potentially improved efficacy or a dual mode of action. nih.gov The combination of scaffolds like piperidine and naphthalene fits within this strategy, aiming to optimize receptor binding, selectivity, and pharmacokinetic profiles. nih.gov

Materials Science: The design of novel organic materials for electronics and photonics often involves the synthesis of large, conjugated systems. acs.org Integrating N-heterocycles into polycyclic aromatic frameworks can tune the electronic properties (e.g., HOMO/LUMO energy levels) and influence the solid-state packing of the materials, which is critical for applications like organic light-emitting diodes (OLEDs) and solar cells. algoreducation.comacs.org

The continued exploration of these hybrid architectures, exemplified by molecules like this compound, promises to yield new discoveries in both medicine and materials science.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18ClNO |

|---|---|

Molecular Weight |

263.76 g/mol |

IUPAC Name |

4-naphthalen-2-ylpiperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C15H17NO.ClH/c17-15(7-9-16-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16-17H,7-10H2;1H |

InChI Key |

KLONRCGBYGXSLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC3=CC=CC=C3C=C2)O.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 4 Hydroxy 4 Naphth 2 Yl Piperidine Hcl

Functional Group Transformations at the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a key site for functionalization. Although its tertiary nature imposes some steric hindrance, it can undergo several transformations common to alcohols. The high desolvation penalty of hydroxyl groups can sometimes negatively impact binding affinity, making its modification a strategic goal in medicinal chemistry. nih.gov

Common transformations include:

Activation and Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate, by reacting with tosyl chloride. nih.gov This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Halogenation: Direct conversion of the hydroxyl moiety to a halogen can be achieved using reagents like 2,4,6-trichloro nih.govajchem-a.comenamine.nettriazine for chlorination or visible-light-activated photocatalysis with reagents like CBr₄/NaBr for bromination. nih.gov

Oxidation: While oxidation of tertiary alcohols is not as straightforward as for primary or secondary alcohols and typically requires harsh conditions leading to C-C bond cleavage, it remains a potential, albeit challenging, transformation pathway.

Esterification: Although direct esterification of tertiary alcohols can be difficult, it can be achieved under specific conditions, for example, by using an acid chloride or anhydride (B1165640) with a suitable catalyst.

These transformations are crucial for probing the structural requirements of molecular targets and altering the physicochemical properties of the parent compound. hyphadiscovery.com

N-Substitution and Derivatization of the Piperidine Nitrogen

The secondary amine within the piperidine ring is a highly reactive and versatile handle for derivatization. Its nucleophilic character allows for a variety of substitution reactions to introduce diverse functionalities.

N-alkylation and N-acylation are fundamental methods for modifying the piperidine nitrogen.

Alkylation: This reaction involves treating the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the formed acid. This allows for the introduction of various alkyl or substituted alkyl chains. For instance, N-(omega-phenylalkyl) substituents have been successfully introduced on similar 4-phenylpiperidine (B165713) scaffolds. nih.gov Reductive amination is another common method for N-alkylation.

Acylation: The piperidine nitrogen readily reacts with acylating agents such as acid chlorides or anhydrides to form N-acyl derivatives (amides). These reactions are typically rapid and high-yielding. For example, pre-column derivatization of piperidine with 4-toluenesulfonyl chloride is a standard analytical technique, highlighting the efficiency of this type of reaction. researchgate.netnih.gov

The formation of amides at the piperidine nitrogen is a direct result of N-acylation, a robust and widely used transformation in medicinal chemistry. researchgate.net The reaction involves coupling the piperidine nitrogen with a carboxylic acid, often activated with a coupling reagent like EDC HCl, or by using a more reactive carboxylic acid derivative like an acyl chloride. acgpubs.org This modification is significant as the resulting amide bond can introduce new hydrogen bonding capabilities and alter the molecule's conformation and polarity.

Introducing an ester functionality is typically achieved not by direct reaction at the nitrogen, but by N-alkylating or N-acylating the piperidine with a molecule that already contains an ester group. For example, an N-substituted derivative can be prepared by reacting the piperidine with an alkyl halide that has a terminal ester moiety. The synthesis of amides and esters from various starting materials, including esters reacting with amidoboranes, is a well-established field, offering numerous reagents and conditions for creating diverse derivatives. nih.gov

To explore conformational constraints and enhance drug-like properties by increasing sp³ character, bridged piperidine analogues can be synthesized. nih.gov This strategy involves chemically modifying the piperidine ring with one- or two-carbon bridges to create rigidified structures. Such modifications can provide valuable insights into the spatial requirements of receptor binding pockets. nih.govenamine.netenamine.net

Studies on similar naphthalene-based antagonists have shown that various bridged systems can be prepared while preserving biological affinity. nih.gov These analogues include structures like 2-azanorbornane, nortropane, and isoquinuclidine. nih.govresearchgate.net The synthesis of these constrained analogues often starts from stereochemically defined bicyclic precursors to ensure the production of unambiguous products. nih.gov

| Bridged Analogue Type | Key Structural Feature | Synthetic Precursor Example | Observed Property |

|---|---|---|---|

| 2-Azanorbornane | Bicyclic, constrained piperidine ring | Enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one | Preserved or enhanced receptor affinity. nih.gov |

| Nortropane | 8-Azabicyclo[3.2.1]octane core | Tropinone-derived precursors | Maintained receptor affinity. nih.gov |

| Isoquinuclidine | 2-Azabicyclo[2.2.2]octane core | Quinuclidine-derived precursors | Lower lipophilicity with moderate affinity. nih.gov |

| Isonortropane | Exo-conformation of the N-bridge | Stereoisomers of nortropane precursors | Lower lipophilicity compared to the parent compound. nih.gov |

Modifications and Substitutions on the Naphthalene (B1677914) Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents onto the aromatic core. However, the reactivity and regioselectivity are more complex than in benzene (B151609). libretexts.org

Naphthalene is more reactive than benzene towards electrophilic attack. libretexts.org Substitution can occur at either the alpha (C1, C4, C5, C8) or beta (C2, C3, C6, C7) positions. The existing substituent at the 2-position (a beta position) will influence the position of further substitution.

Generally, attack at the alpha-position is kinetically favored because the intermediate carbocation is more stable, with resonance structures that preserve one intact benzene ring. uomustansiriyah.edu.iqwordpress.com However, under conditions of thermodynamic control, the more sterically hindered alpha-product can isomerize to the more stable beta-product. wordpress.comyoutube.com

Key electrophilic aromatic substitution reactions include:

Nitration and Halogenation: These reactions typically occur almost exclusively at the alpha-position under standard conditions. uomustansiriyah.edu.iqwordpress.com

Sulfonation: The regioselectivity of sulfonation is temperature-dependent. At lower temperatures (e.g., 80°C), the kinetically controlled alpha-product (1-naphthalenesulfonic acid) is formed. At higher temperatures (e.g., 160°C), the thermodynamically favored beta-product (2-naphthalenesulfonic acid) predominates. libretexts.orgwordpress.com

Friedel-Crafts Acylation: The outcome of Friedel-Crafts acylation is highly dependent on the solvent used. In solvents like carbon disulfide, the alpha-substituted product is the major isomer. libretexts.org In contrast, using nitrobenzene (B124822) as a solvent often leads to the formation of the beta-substituted product, possibly due to the formation of a bulky electrophile-solvent complex that preferentially attacks the less sterically hindered beta-position. uomustansiriyah.edu.iqwordpress.com

| Reaction | Reagents | Conditions | Major Product Position | Control Type |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Standard | Alpha (1-position) | Kinetic uomustansiriyah.edu.iq |

| Halogenation | Br₂ / FeBr₃ | Standard | Alpha (1-position) | Kinetic youtube.com |

| Sulfonation | Fuming H₂SO₄ | Low Temperature (~80°C) | Alpha (1-position) | Kinetic wordpress.com |

| High Temperature (~160°C) | Beta (2-position) | Thermodynamic wordpress.com | ||

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | in CS₂ | Alpha (1-position) | Kinetic libretexts.org |

| in Nitrobenzene | Beta (2-position) | Thermodynamic/Steric uomustansiriyah.edu.iq |

Nucleophilic Aromatic Substitution on Naphthyl Moieties

The naphthyl group of 4-Hydroxy-4-(naphth-2-yl)piperidine (B1629077) HCl is generally unreactive toward nucleophilic aromatic substitution (SNAr) under standard conditions. Aromatic systems, such as naphthalene, require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group to facilitate the addition-elimination mechanism characteristic of SNAr reactions. In its native form, the 4-hydroxypiperidine (B117109) substituent is not sufficiently activating to promote such reactions on the naphthyl ring.

However, derivatization of the naphthyl moiety to include activating groups could open pathways for nucleophilic substitution. For instance, nitration of the naphthalene ring would introduce strongly electron-withdrawing nitro groups, significantly increasing its susceptibility to nucleophilic attack. While direct experimental data on the nitration and subsequent SNAr of 4-Hydroxy-4-(naphth-2-yl)piperidine is not extensively documented, analogous reactions on other activated naphthalene systems provide insight into potential derivatization strategies.

Studies on 1-dialkylamino-2,4-dinitronaphthalenes have demonstrated that a dialkylamino group can be displaced by primary amines. rsc.org This suggests that if the naphthyl ring of the target compound were dinitrated, a leaving group introduced at a suitable position could potentially be substituted by various nucleophiles.

Another relevant example involves the nucleophilic aromatic substitution on 1-methoxy-2-(diphenylphosphinyl)naphthalene. In this case, the diphenylphosphinyl group acts as an activating group, enabling the displacement of the methoxy (B1213986) group by a range of carbon, nitrogen, and oxygen nucleophiles. elsevierpure.com This highlights the possibility of introducing an activating group onto the naphthyl ring of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl to facilitate similar substitutions.

| Activating Group | Nucleophile | Leaving Group | Product | Reference |

| 2,4-Dinitro | Primary Amines | Dialkylamino | 1-(Primary amino)-2,4-dinitronaphthalene | rsc.org |

| 2-(Diphenylphosphinyl) | Grignard Reagents | Methoxy | 1-Alkyl/Aryl-2-(diphenylphosphinyl)naphthalene | elsevierpure.com |

| 2-(Diphenylphosphinyl) | Alkoxides | Methoxy | 1-Alkoxy-2-(diphenylphosphinyl)naphthalene | elsevierpure.com |

| 2-(Diphenylphosphinyl) | Amides | Methoxy | 1-Amido-2-(diphenylphosphinyl)naphthalene | elsevierpure.com |

These analogous reactions suggest that with appropriate modification of the naphthyl moiety to include electron-withdrawing or otherwise activating substituents, a variety of derivatives could be synthesized via nucleophilic aromatic substitution.

Stereochemical Control in Derivatization Reactions

The 4-position of the piperidine ring in 4-Hydroxy-4-(naphth-2-yl)piperidine is a stereocenter. Any derivatization reaction involving this chiral center or the adjacent hydroxyl group must consider the potential for stereochemical outcomes. The control of stereochemistry is crucial in the synthesis of pharmacologically active molecules, where different stereoisomers can exhibit vastly different biological activities.

Derivatization of the tertiary hydroxyl group, for instance, through etherification or esterification, presents a challenge in stereochemical control. Reactions at a hindered tertiary alcohol can be difficult, and achieving high diastereoselectivity often requires specific reagents and conditions.

While specific studies on the stereoselective derivatization of 4-Hydroxy-4-(naphth-2-yl)piperidine are limited, research on the stereoselective construction of tertiary C-O bonds provides valuable insights. For example, stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl (B3062369) carbinol derivatives has been achieved using water, alcohols, and phenols as nucleophiles. nih.gov This methodology allows for the formation of highly congested tertiary homoallyl alcohols and ethers with excellent diastereoselectivity. nih.gov Such a strategy could potentially be adapted for the derivatization of 4-Hydroxy-4-(naphth-2-yl)piperidine, allowing for the synthesis of specific diastereomers.

Another approach to achieving stereochemical control is through diastereoselective synthesis of the piperidine ring itself. For example, aza-Prins cyclization has been used for the highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at the C4 position. rsc.org While this applies to the synthesis of the core structure rather than its subsequent derivatization, it underscores the importance and feasibility of controlling stereochemistry in substituted piperidines.

| Reaction Type | Substrate Type | Key Feature | Stereochemical Outcome | Reference |

| Nucleophilic Substitution | Cyclopropyl carbinol derivatives | Stereoinvertive substitution at quaternary carbon | Excellent diastereoselectivity for tertiary ethers | nih.gov |

| Aza-Prins Cyclization | gem-Disubstituted homoallylic amines | C-C and C-N bond formation | Highly diastereoselective synthesis of cis-4-hydroxypiperidines | rsc.org |

| Reductive Aldol Cyclization | α,β-Unsaturated amides with ketones | Cu(I)-catalyzed | Highly diastereoselective formation of 4-hydroxypiperidin-2-ones | nih.gov |

These examples from related systems indicate that with careful selection of synthetic methods and reagents, it is possible to control the stereochemical outcome of derivatization reactions on and synthesis of 4-aryl-4-hydroxypiperidine scaffolds. The development of such stereoselective methods would be essential for the synthesis of specific stereoisomers of 4-Hydroxy-4-(naphth-2-yl)piperidine derivatives for further investigation.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular framework. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing detailed information about their electronic and vibrational states and the local environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 4-Hydroxy-4-(naphth-2-yl)piperidine (B1629077) HCl, distinct signals are expected for the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the piperidine (B6355638) ring, and the hydroxyl proton. The aromatic region would typically show a complex multiplet pattern corresponding to the seven protons on the naphthalene system. The piperidine protons, due to their different chemical environments (axial vs. equatorial), would appear as multiplets in the aliphatic region of the spectrum. The hydroxyl proton often presents as a broad singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. One would expect to see distinct signals for the ten carbons of the naphthalene ring, the five carbons of the piperidine ring, including the quaternary carbon at the 4-position bonded to both the hydroxyl and naphthyl groups. The chemical shifts of the piperidine carbons are indicative of the ring's conformation.

No specific experimental NMR data for 4-Hydroxy-4-(naphth-2-yl)piperidine HCl was available in the public scientific literature from non-commercial sources at the time of this writing. The data presented in the table below is a hypothetical representation based on the analysis of structurally similar compounds.

Hypothetical NMR Data| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 7.90 - 7.30 | Multiplets, Aromatic protons (Naphthyl group) |

| ¹H | 4.50 - 3.50 | Broad Singlet, Hydroxyl proton (-OH) |

| ¹H | 3.50 - 2.80 | Multiplets, Piperidine protons adjacent to Nitrogen |

| ¹H | 2.50 - 1.60 | Multiplets, Piperidine protons at C2 and C3 |

| ¹³C | 135 - 125 | Aromatic carbons (Naphthyl group) |

| ¹³C | ~70 | Quaternary Carbon (C4 of piperidine) |

| ¹³C | 50 - 40 | Piperidine carbons adjacent to Nitrogen |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key vibrational bands are expected that confirm its structure. A very broad and strong absorption band is typically observed in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, with its broadness indicating hydrogen bonding. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic piperidine ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The presence of the hydrochloride salt would be indicated by a broad absorption in the 2700-2400 cm⁻¹ range, corresponding to the N⁺-H stretch of the protonated piperidine nitrogen. Aromatic C=C stretching vibrations from the naphthalene ring are expected in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 (broad, strong) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 (sharp, medium) | C-H Stretch | Aromatic (Naphthyl) |

| 3000 - 2850 (medium to strong) | C-H Stretch | Aliphatic (Piperidine) |

| 2700 - 2400 (broad) | N⁺-H Stretch | Piperidinium (B107235) ion |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, electrospray ionization (ESI) would likely be used. The analysis would show a peak for the molecular ion [M]+ (for the free base) corresponding to the exact mass of C₁₅H₁₇NO.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for such piperidine derivatives often involve the loss of the hydroxyl group as water (H₂O), or cleavage of the piperidine ring. The stability of the naphthalene ring would likely result in prominent fragments containing this moiety. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

While NMR and IR provide data on the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details.

Determination of Conformation (e.g., chair conformation of piperidine ring)

For 4-Hydroxy-4-(naphth-2-yl)piperidine, X-ray diffraction analysis would be expected to show that the six-membered piperidine ring adopts a stable chair conformation, which is the most common and lowest energy conformation for such rings. nih.govchemrevlett.com In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric hindrance, the bulky naphthyl group at the C4 position would preferentially occupy an equatorial position. The hydroxyl group, also at C4, would consequently be in the axial position. This arrangement is critical for understanding the molecule's shape and how it might interact with other molecules. Studies on similar 4-substituted piperidine structures have consistently shown this preference for a chair conformation with large substituents in the equatorial position. chemicalbook.com

Analysis of Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding)

The crystal packing of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonds. The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atom itself can act as an acceptor. Furthermore, the protonated nitrogen atom (N⁺-H) in the piperidinium ring is a strong hydrogen bond donor, and the chloride counter-ion (Cl⁻) is an effective hydrogen bond acceptor.

An X-ray crystal structure would likely reveal a network of intermolecular hydrogen bonds. For instance, the axial hydroxyl group could form a hydrogen bond with the chloride ion of a neighboring molecule. Similarly, the N⁺-H group would be expected to form a strong hydrogen bond with another chloride ion. These interactions link the individual molecules together, forming a stable three-dimensional crystal lattice. In some related structures, intramolecular hydrogen bonds between the hydroxyl proton and the piperidine nitrogen have been observed, which can influence the conformation of the ring. chemicalbook.com The precise nature of this hydrogen-bonding network is crucial for determining the crystal's stability, melting point, and solubility.

Dihedral Angle Analysis and Molecular Geometry

The molecular geometry of this compound is significantly influenced by the spatial relationship between its constituent ring systems. The piperidine ring, a six-membered saturated heterocycle, typically adopts a stable chair conformation to minimize steric strain. vulcanchem.com In this configuration, substituents can occupy either axial or equatorial positions. For this compound, both computational modeling and X-ray crystallography studies indicate that the bulkier naphthyl group preferentially occupies an equatorial position. vulcanchem.com This arrangement leads to a more stable molecular structure by reducing steric hindrance.

| Structural Feature | Description |

|---|---|

| Piperidine Ring Conformation | Chair Conformation |

| Naphthyl Group Position | Equatorial |

| Hydroxyl Group Position | Axial |

Elemental Microanalysis for Purity and Composition Confirmation

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, thereby confirming its purity and elemental composition. This method provides the percentage by mass of each element present in the molecule. For this compound, with the chemical formula C₁₅H₁₈ClNO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

The comparison between the experimentally determined elemental percentages and the calculated theoretical values is crucial. A close correlation between these values provides strong evidence for the correct synthesis and high purity of the target compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 68.32% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 6.88% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.31% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.07% |

| Total | 263.768 | 100.00% |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific DFT studies on the molecular geometry and electronic structure of 4-Hydroxy-4-(naphth-2-yl)piperidine (B1629077) HCl have been found in the searched literature.

Conformer Analysis and Energy Landscapes

There is no available research detailing the conformer analysis and energy landscapes for this compound.

Frontier Molecular Orbital (FMO) Analysis

Specific FMO analysis, including the energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for understanding the electrophilic and nucleophilic sites of a molecule, have not been published for 4-Hydroxy-4-(naphth-2-yl)piperidine HCl.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electron Transfer

Detailed NBO analysis to investigate hyperconjugative interactions, charge delocalization, and intermolecular hydrogen bonding is not present in the available literature.

Molecular Dynamics Simulations of Conformational Flexibility

There are no published molecular dynamics simulations that explore the conformational flexibility and dynamic behavior of this specific molecule in various environments.

Reaction Mechanism Elucidation via Computational Modeling

Computational studies elucidating the potential reaction mechanisms involving this compound are not available.

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry used to study the mechanism of chemical reactions. It involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, representing a "point of no return" between reactants and products. Understanding the geometry and energy of the transition state provides critical insights into the reaction's feasibility and kinetics.

In the context of the synthesis of 4-aryl-4-hydroxypiperidines, such as 4-Hydroxy-4-(naphth-2-yl)piperidine, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathways. For instance, in aza-Prins cyclization, a key method for synthesizing 4-hydroxypiperidines, DFT calculations can identify the transition states for the key bond-forming steps. These calculations reveal the precise arrangement of atoms as the piperidine (B6355638) ring is formed.

Key aspects of transition state analysis include:

Geometry Optimization: Locating the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculation: Confirming the nature of the stationary point. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying the proposed mechanism.

A hypothetical transition state for a key step in a synthetic route to a 4-aryl-4-hydroxypiperidine is detailed in the table below.

| Parameter | Value | Description |

| Imaginary Frequency | -250 cm⁻¹ | Indicates a true first-order saddle point, characteristic of a transition state. |

| Key Bond Distances | C-C: 2.1 Å, C-O: 1.9 Å | Represents the partially formed and broken bonds during the cyclization process. |

| Dihedral Angles | Variable | Defines the specific three-dimensional arrangement of the atoms in the transition state geometry. |

| Mulliken Charges | Partial charges on reacting atoms | Illustrates the electronic redistribution occurring during the reaction, highlighting nucleophilic and electrophilic centers. |

This table presents hypothetical data for illustrative purposes.

Activation Energy Calculations

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computationally, it is calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate, as a larger fraction of reactant molecules will possess sufficient energy to overcome the energy barrier at a given temperature.

DFT calculations are a common method for determining the activation energies of organic reactions. For the synthesis of piperidine derivatives, these calculations can help in understanding the factors that influence reaction efficiency and selectivity. For example, in the kinetic resolution of 2-aryl-4-methylenepiperidines, DFT has been used to calculate the Gibbs free energy of activation for the rotation of substituents, which is crucial for understanding the stereochemical outcome of the reaction. acs.orgacs.org

The calculated activation energies can be used to construct a reaction energy profile, which maps the energy of the system as it progresses from reactants to products through one or more transition states and intermediates.

Factors influencing calculated activation energy:

Level of Theory and Basis Set: The choice of computational method (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) significantly impacts the accuracy of the calculated energies.

Solvent Effects: The inclusion of a solvent model (e.g., Polarizable Continuum Model) is often necessary to obtain results that are comparable to experimental conditions.

Steric and Electronic Effects: The nature of substituents on the reacting molecules can have a profound effect on the stability of the transition state and thus the activation energy.

Below is a table showing hypothetical activation energies for different proposed synthetic steps toward a 4-aryl-4-hydroxypiperidine.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Step 1: C-C Bond Formation | Aromatic aldehyde + Aminoalkene | TS1 | Intermediate 1 | 15.2 |

| Step 2: Cyclization | Intermediate 1 | TS2 | Piperidine Ring | 12.5 |

| Step 3: Proton Transfer | Piperidine Ring + Solvent | TS3 | Final Product | 5.8 |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Ligand-Target Interaction Prediction (in a purely chemical binding/molecular recognition context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely chemical context, this can be used to understand non-covalent interactions, such as host-guest chemistry or the binding of a ligand to a synthetic receptor or a material surface. For this compound, molecular docking could be used to predict its interaction with various chemical environments or surfaces.

The process involves placing the ligand (in this case, 4-Hydroxy-4-(naphth-2-yl)piperidine) into the binding site of a target structure and using a scoring function to estimate the binding affinity. The results can provide detailed information about the intermolecular interactions that stabilize the complex.

Key interactions in molecular docking:

Hydrogen Bonding: The hydroxyl group and the protonated nitrogen of the piperidine ring are potential hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors.

π-π Stacking: The naphthyl group can participate in stacking interactions with other aromatic systems.

Hydrophobic Interactions: The hydrocarbon portions of the molecule can form favorable interactions with nonpolar regions of a binding partner.

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Molecular dynamics (MD) simulations can be used in conjunction with docking to provide a more dynamic picture of the binding process and to refine the predicted binding poses. These simulations model the movement of atoms over time, allowing for the observation of conformational changes and the stability of intermolecular interactions. nih.gov

The table below summarizes the potential interactions of this compound with a hypothetical chemical target, as might be predicted by molecular docking.

| Interaction Type | Interacting Group on Ligand | Potential Interacting Partner on Target | Predicted Binding Energy Contribution (kcal/mol) |

| Hydrogen Bond (Donor) | Piperidine N-H⁺ | Carbonyl Oxygen | -3.5 |

| Hydrogen Bond (Donor) | Hydroxyl O-H | Aromatic Nitrogen | -2.8 |

| π-π Stacking | Naphthyl Ring | Phenyl Ring | -2.1 |

| Hydrophobic | Piperidine CH₂ groups | Alkyl Chains | -1.5 |

This table presents hypothetical data for illustrative purposes based on common interaction energies.

Mechanistic Investigations of Chemical Reactions Involving 4 Hydroxy 4 Naphth 2 Yl Piperidine Hcl

Kinetics and Thermodynamics of Reaction Pathways

The formation of the 4-hydroxy-4-(naphth-2-yl)piperidine (B1629077) skeleton often involves cyclization reactions where the principles of kinetic and thermodynamic control are paramount. These principles determine the product distribution, particularly when multiple stereoisomers can be formed.

In related piperidine (B6355638) syntheses, such as the iodoaminocyclization of 1-phenyl-4-pentenylamines, the reaction can be guided to favor either the kinetic or the thermodynamic product. nih.gov The kinetic product is formed faster, often at lower temperatures, via a lower energy transition state, while the thermodynamic product is the more stable isomer and is favored under conditions that allow for equilibrium, such as higher temperatures or longer reaction times. nih.govresearchgate.net

For instance, in the synthesis of 3,4-disubstituted piperidines via Prins or carbonyl ene cyclizations, the choice of catalyst and reaction temperature can switch the outcome between the cis (kinetic) and trans (thermodynamic) isomers. researchgate.netcardiff.ac.uk Lewis acid-catalyzed cyclizations at low temperatures often yield the kinetically favored cis product, which can then isomerize to the more stable trans product upon warming. researchgate.net In contrast, Brønsted acid-catalyzed Prins cyclizations can directly yield the cis piperidines with high diastereoselectivity under kinetic control. researchgate.net

These findings suggest that the synthesis of 4-hydroxy-4-(naphth-2-yl)piperidine, which involves the formation of a stereocenter at the C4 position, is also subject to these controls. The relative stability of the chair conformations of the piperidine ring in the transition states leading to different stereoisomers will dictate the kinetic and thermodynamic outcomes.

Table 1: Kinetic vs. Thermodynamic Control in Piperidine Synthesis This table illustrates the general principles of how reaction conditions can influence the isomeric outcome in piperidine synthesis, based on analogous reactions.

| Control Type | Favored Product | Typical Conditions | Rationale |

|---|---|---|---|

| Kinetic Control | cis-isomer (less stable) | Low temperature, strong non-equilibrating reagents (e.g., certain Lewis acids) | The reaction proceeds through the lowest energy transition state, leading to the product that is formed fastest. researchgate.net |

| Thermodynamic Control | trans-isomer (more stable) | Higher temperature, longer reaction times, equilibrating conditions (e.g., Brønsted acids) | Sufficient energy is provided for the reaction to be reversible, allowing equilibrium to be established and favoring the most stable product. researchgate.netcardiff.ac.uk |

Role of Catalysis in Synthetic Transformations

Catalysis is fundamental to the efficient synthesis of 4-hydroxypiperidine (B117109) derivatives. Both Brønsted and Lewis acids are commonly employed to facilitate the key bond-forming steps.

A primary route to 4-aryl-4-hydroxypiperidines involves a modified Mannich reaction or an aza-Prins cyclization, both of which are typically acid-catalyzed. ucd.ieresearchgate.net In these reactions, the acid catalyst plays several roles:

Activation of Electrophiles: The acid protonates a carbonyl group (e.g., from an aldehyde), increasing its electrophilicity and making it more susceptible to nucleophilic attack. nih.gov

Formation of Iminium Ions: In the aza-Prins cyclization, the acid facilitates the formation of a reactive N-acyliminium ion intermediate from a homoallylic amine and an aldehyde. researchgate.netrsc.org This intermediate then undergoes intramolecular cyclization.

Controlling pH: Maintaining an optimal pH is crucial for maximizing yields. For the condensation of γ,δ-unsaturated amines with aldehydes, the highest yields of 4-hydroxy-piperidines are achieved in an acidic aqueous solution at a pH of 2-4. google.com A more acidic environment (pH < 1) can lead to undesirable dehydration of the 4-hydroxypiperidine product. google.com

The choice between a Brønsted acid (like HCl) and a Lewis acid (like TiCl₄ or MeAlCl₂) can also influence the reaction pathway and stereoselectivity. researchgate.netacs.org Lewis acids can coordinate to heteroatoms, activating the substrate for cyclization and, in some cases, leading to different stereochemical outcomes compared to Brønsted acids by influencing the geometry of the transition state. researchgate.net In the context of synthesizing the title compound, hydrochloric acid not only acts as a catalyst but also provides the chloride counter-ion to form the final salt.

Elucidation of Intermediate Species (e.g., zwitterions, Meisenheimer complexes)

The mechanisms of reactions forming substituted piperidines often proceed through various transient intermediate species. While Meisenheimer complexes are more characteristic of nucleophilic aromatic substitution, intermediates like zwitterions and iminium ions are highly relevant to the synthesis of 4-hydroxy-4-(naphth-2-yl)piperidine.

Zwitterionic Intermediates: In certain synthetic strategies for 4-hydroxypiperidines, zwitterionic intermediates play a key role. For example, the diastereoselective synthesis of chiral zwitterionic bicyclic lactams has been developed as a route to construct 2-substituted-4-hydroxy piperidines. nih.gov These intermediates are formed through intramolecular ring-closing reactions and their stereochemistry directs the final configuration of the piperidine ring. While not directly documented for the synthesis of the title compound, the feasibility of such intermediates in related systems suggests they could be involved in certain synthetic pathways. Computational and experimental studies on [3+2] cycloaddition reactions have provided evidence for the existence and, in some cases, the isolation of zwitterionic intermediates. mdpi.com

Iminium Ion Intermediates: The aza-Prins cyclization is a powerful method for constructing the 4-hydroxypiperidine core and proceeds via a key N-acyliminium ion intermediate. researchgate.netrsc.org This cation is generated from the condensation of a homoallylic amine with an aldehyde under acidic conditions. The subsequent intramolecular attack of the alkene onto the iminium ion forms the piperidine ring and generates a new carbocation, which is then trapped by a nucleophile (such as water) to yield the 4-hydroxy product. The stability and reactivity of this iminium ion are central to the success of the cyclization.

Proton Transfer Processes in Reaction Mechanisms

Proton transfer is a ubiquitous and often rate-determining step in the acid-catalyzed reactions used to synthesize piperidines.

In the formation of the piperidine ring via the Mannich reaction, proton transfer is involved in the activation of the aldehyde, the formation of the iminium ion, and the final neutralization of the product. rsc.org Similarly, in the aza-Prins cyclization, protonation of the initial hemiaminal intermediate is necessary to facilitate the elimination of water and the formation of the crucial N-acyliminium ion. nih.gov

Furthermore, the selectivity of some piperidine syntheses can be controlled by the acidity of the proton donor. nih.gov For example, in the rhodium-catalyzed synthesis of dihydropyridines, subsequent protonation can occur at different positions depending on whether the reaction is under kinetic or thermodynamic control. The position of protonation determines the structure of the resulting iminium ion, which in turn dictates the final product upon nucleophilic addition. Kinetic protonation at the α-position and thermodynamic protonation at the γ-position can lead to different regioisomers of highly substituted piperidines. nih.gov

Theoretical studies on the metabolism of piperidine drugs by cytochrome P450 have also highlighted the role of coupled electron and proton transfer processes in the activation of N-H and C-H bonds of the piperidine ring. rsc.org

Regioselectivity and Stereoselectivity Mechanisms

Achieving high levels of regioselectivity and stereoselectivity is a major goal in the synthesis of complex molecules like 4-hydroxy-4-(naphth-2-yl)piperidine. The substitution pattern and stereochemistry of the piperidine ring are controlled by the mechanism of the ring-forming reaction.

Regioselectivity: In reactions involving unsymmetrical intermediates, the site of bond formation is critical. For example, the ring opening of oxa-bridged piperidinones can be directed to cleave either a C-N or a C-O bond depending on the Lewis acid used, thus affording different functionalized piperidine precursors. acs.org In the context of building the piperidine ring, intramolecular cyclizations like the aza-Prins reaction are generally highly regioselective, favoring the formation of a six-membered ring (6-endo-trig cyclization) over other possibilities due to the stability of the resulting ring system. nih.gov

Stereoselectivity: The stereochemistry at the C4 position of 4-hydroxy-4-(naphth-2-yl)piperidine is established during the nucleophilic attack on the piperidone precursor or during the cyclization step.

Nucleophilic Addition to Piperidones: The synthesis often involves the addition of a naphthyl nucleophile (e.g., a Grignard or organolithium reagent) to a 4-piperidone. The stereochemical outcome of this addition is governed by Cieplak, Felkin-Anh, and torsional strain models. acs.org The incoming nucleophile generally attacks from the less sterically hindered face. In the case of a piperidone ring, this typically means an axial attack, leading to an equatorial hydroxyl group, which is often the thermodynamically favored product.

Cyclization Reactions: In aza-Prins cyclizations, the stereoselectivity arises from the chair-like transition state of the intramolecular reaction. rsc.org The substituents on the homoallylic amine precursor tend to adopt equatorial positions in the transition state to minimize steric interactions, which translates into a specific diastereoselectivity in the final 4-hydroxypiperidine product. Diastereoselective aza-Prins cyclizations have been shown to produce cis-4-hydroxypiperidines with high selectivity. rsc.org

The development of asymmetric catalytic systems for reactions like the nitro-Mannich reaction has also enabled the synthesis of highly functionalized piperidines with excellent control over multiple contiguous stereocenters. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Piperidine Synthesis This table summarizes key mechanistic factors that control the stereochemical outcome in the synthesis of substituted piperidines, based on analogous systems.

| Reaction Type | Controlling Factor | Mechanistic Rationale | Typical Outcome |

|---|---|---|---|

| Nucleophilic Addition to 4-Piperidone | Steric hindrance, Torsional strain | Attack of the nucleophile occurs preferentially from the axial direction to avoid steric clashes with axial hydrogens at C2 and C6. acs.org | Equatorial alcohol |

| Aza-Prins Cyclization | Chair-like transition state | Substituents on the acyclic precursor adopt pseudo-equatorial positions in the transition state to minimize 1,3-diaxial interactions. rsc.org | High diastereoselectivity, often leading to cis-products. |

| Catalytic Asymmetric Mannich Reaction | Chiral catalyst-substrate complex | The chiral catalyst creates a specific steric and electronic environment that directs the approach of the nucleophile to the imine. ucd.ieresearchgate.net | High enantioselectivity and diastereoselectivity. |

Structure Chemical Interaction Relationship Studies of 4 Hydroxy 4 Naphth 2 Yl Piperidine Derivatives

Influence of Substituent Effects on Molecular Recognition

The introduction of substituents to the naphthyl ring of 4-Hydroxy-4-(naphth-2-yl)piperidine (B1629077) derivatives can profoundly impact their molecular recognition by biological targets. The nature, position, and size of these substituents modulate the electronic and steric properties of the molecule, thereby influencing binding affinity and selectivity.

Research on analogous 4-aryl-4-hydroxypiperidine systems has demonstrated that electron-donating or electron-withdrawing groups on the aromatic ring can alter the charge distribution of the molecule, affecting key interactions such as hydrogen bonding and π-π stacking with receptor residues. For instance, the introduction of a hydroxyl group on the aromatic ring can provide an additional hydrogen bond donor/acceptor site, potentially increasing binding affinity. Conversely, bulky substituents may introduce steric hindrance, preventing optimal alignment of the ligand within the binding pocket.

The position of the substituent on the naphthyl ring is also critical. A substituent at a position that interacts with a specific sub-pocket of a receptor could enhance binding, while the same substituent at a different position might be detrimental. The extended aromatic system of the naphthyl group, compared to a phenyl ring, offers more positions for substitution, allowing for a finer tuning of the interaction profile.

Table 1: Illustrative Impact of Naphthyl Substituents on Receptor Binding Affinity (Note: The following data is illustrative and based on general principles of SAR for analogous compounds, as specific experimental data for a comprehensive series of 4-Hydroxy-4-(naphth-2-yl)piperidine derivatives is not readily available in the public domain.)

| Compound ID | Naphthyl Substituent | Receptor Binding Affinity (Ki, nM) |

| 1a | Unsubstituted | 50 |

| 1b | 6-Hydroxy | 25 |

| 1c | 7-Methoxy | 40 |

| 1d | 6-Chloro | 60 |

| 1e | 4'-Bromo | 75 |

Stereochemical Impact on Ligand-Molecular Target Binding Affinity

The presence of a chiral center at the 4-position of the piperidine (B6355638) ring in 4-Hydroxy-4-(naphth-2-yl)piperidine means that this compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Studies on related chiral 4-aryl-4-hydroxypiperidines have consistently shown that one enantiomer often displays significantly higher affinity for a specific receptor than the other. This enantioselectivity in binding is a direct consequence of the three-dimensional arrangement of the atoms in the molecule. The "eutomer" (the more active enantiomer) will have a spatial orientation of its key functional groups (the hydroxyl, the naphthyl ring, and the piperidine nitrogen) that is complementary to the binding site of the target receptor, allowing for optimal interactions. The "distomer" (the less active enantiomer), on the other hand, will have a mismatched orientation, leading to weaker or non-productive binding.

The absolute configuration (R or S) of the eutomer is target-dependent. For one receptor, the (R)-enantiomer might be more potent, while for another, the (S)-enantiomer could be preferred. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in the development of potent and selective ligands based on the 4-Hydroxy-4-(naphth-2-yl)piperidine scaffold.

Table 2: Illustrative Enantioselectivity in Receptor Binding (Note: This data is hypothetical and serves to illustrate the principle of stereoselectivity.)

| Compound | Enantiomer | Receptor Binding Affinity (Ki, nM) |

| 2 | Racemic Mixture | 35 |

| 2a | (R)-enantiomer | 10 |

| 2b | (S)-enantiomer | 150 |

Conformational Analysis and its Correlation with Interaction Profiles

The piperidine ring of 4-Hydroxy-4-(naphth-2-yl)piperidine is not planar and can adopt several conformations, with the chair conformation being the most stable. In the chair conformation, the substituents at the 4-position (the hydroxyl group and the naphthyl ring) can be oriented in either an axial or an equatorial position. The preferred conformation is the one that minimizes steric strain. Generally, bulky substituents like the naphthyl group will preferentially occupy the equatorial position to reduce steric clashes with the axial hydrogens of the piperidine ring.

The conformation of the piperidine ring and the orientation of the 4-substituents are critical for the molecule's interaction with its biological target. The distance and relative orientation between the protonated nitrogen of the piperidine ring (which often forms a key ionic interaction with an acidic residue in the receptor) and the aromatic naphthyl group are dictated by the ring's conformation.

Computational modeling and NMR studies on analogous 4-aryl-4-hydroxypiperidines have been used to determine the preferred conformations and to correlate these with their binding affinities. A molecule that can readily adopt the bioactive conformation (the conformation it assumes when bound to the receptor) with minimal energy penalty is likely to be a more potent ligand. Therefore, understanding the conformational preferences of 4-Hydroxy-4-(naphth-2-yl)piperidine derivatives is essential for rational drug design.

Modulating Interactions via N-Modification and Ring Substitution

Modification of the nitrogen atom of the piperidine ring is a common strategy to modulate the pharmacological properties of 4-aryl-4-hydroxypiperidine derivatives. The nature of the N-substituent can influence the molecule's affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

The introduction of different N-substituents can lead to additional interactions with the receptor, exploring different sub-pockets of the binding site. For example, a simple N-methyl group may fit into a small hydrophobic pocket, while a larger N-phenethyl group could engage in aromatic interactions with a corresponding residue in the receptor. The length and flexibility of the N-substituent are also important factors.

Furthermore, substitution on the piperidine ring itself, for instance at the 3-position, can introduce additional chiral centers and conformational constraints. Such modifications can be used to fine-tune the orientation of the 4-substituents and to probe the steric and electronic requirements of the binding site. The combination of N-modification and ring substitution provides a powerful approach to optimize the interaction profile of 4-Hydroxy-4-(naphth-2-yl)piperidine derivatives.

Table 3: Illustrative Effect of N-Substitution on Receptor Affinity (Note: This data is for illustrative purposes and based on general SAR trends.)

| Compound ID | N-Substituent | Receptor Binding Affinity (Ki, nM) |

| 3a | -H | 80 |

| 3b | -CH₃ | 45 |

| 3c | -CH₂CH₂Ph | 15 |

| 3d | -CH₂-cyclopropyl | 30 |

Chemoinformatic Approaches to Structure-Interaction Predictions

In recent years, chemoinformatic and computational chemistry methods have become indispensable tools in drug discovery and development. These approaches can be applied to the study of 4-Hydroxy-4-(naphth-2-yl)piperidine derivatives to predict their interactions with molecular targets and to guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. The descriptors used in QSAR models can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Molecular docking is another powerful technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of the binding mode and the identification of key interactions between the ligand and the receptor's amino acid residues. Docking studies can be used to rationalize the observed SAR and to prioritize new compounds for synthesis.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups that is required for biological activity. A pharmacophore model for a series of 4-Hydroxy-4-(naphth-2-yl)piperidine derivatives can be used to search virtual libraries of compounds to identify new potential ligands.

These chemoinformatic approaches, when used in conjunction with experimental studies, can significantly accelerate the process of identifying and optimizing novel ligands based on the 4-Hydroxy-4-(naphth-2-yl)piperidine scaffold.

Advanced Methodologies in Piperidine and Naphthyl Chemistry for Future Research

Green Chemistry Approaches to Synthesis of 4-Hydroxy-4-(naphth-2-yl)piperidine (B1629077) HCl

Green chemistry principles are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.cominstituteofsustainabilitystudies.com For the synthesis of 4-Hydroxy-4-(naphth-2-yl)piperidine HCl, several green chemistry approaches can be envisioned to improve upon traditional methods. The focus lies on reducing waste, using safer solvents, and improving energy efficiency. instituteofsustainabilitystudies.comjddhs.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. instituteofsustainabilitystudies.com This involves selecting reactions with high atom economy, minimizing the use of protecting groups, and reducing the number of synthetic steps.

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. jddhs.com Research into the synthesis of piperidine (B6355638) derivatives is exploring the use of greener alternatives such as water, ethanol, or supercritical CO2. instituteofsustainabilitystudies.comjddhs.com Solvent-free reactions are also a promising avenue for reducing waste and environmental impact. jddhs.com

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.comnih.gov For the synthesis of this compound, biocatalysts could be employed for key transformations, potentially leading to higher yields and reduced byproducts. nih.govrsc.org For instance, lipases have been used in the synthesis of other piperidine derivatives. rsc.org

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Waste Prevention | Designing synthetic pathways with high atom economy. | Reduced generation of hazardous waste and lower disposal costs. instituteofsustainabilitystudies.com |

| Safer Solvents | Replacing hazardous organic solvents with water, bio-based solvents, or conducting solvent-free reactions. | Reduced VOC emissions, improved worker safety, and lower environmental impact. jddhs.com |

| Biocatalysis | Utilizing enzymes for stereoselective transformations. | High selectivity, mild reaction conditions, and reduced need for protecting groups. mdpi.comnih.gov |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing in the pharmaceutical industry. pharmafeatures.comsterlingpharmasolutions.com This technology utilizes microreactors or flow reactors to perform chemical reactions in a continuous stream, offering numerous advantages for the production of this compound. mdpi.comkrishisanskriti.orgwikipedia.org

The benefits of implementing flow chemistry for this compound include:

Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. sterlingpharmasolutions.comtandfonline.com

Improved Efficiency and Control: Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.comkrishisanskriti.org The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer. tandfonline.com

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by adding more reactors in parallel, which is often more straightforward than scaling up batch reactors. wikipedia.org

| Feature of Flow Chemistry | Advantage for this compound Production |

| Small Reaction Volumes | Increased safety when handling potentially hazardous intermediates. sterlingpharmasolutions.com |

| Precise Process Control | Higher yields, improved purity, and better reproducibility. mdpi.com |

| Rapid Heat and Mass Transfer | Efficient management of exothermic reactions and improved reaction rates. tandfonline.com |

| Continuous Operation | Potential for automated, on-demand production and easier scale-up. wikipedia.orgacs.org |

Asymmetric Synthesis and Chiral Resolution Techniques

The presence of a stereocenter at the C4 position of the piperidine ring in 4-Hydroxy-4-(naphth-2-yl)piperidine means that it can exist as a pair of enantiomers. Asymmetric synthesis and chiral resolution are crucial techniques for obtaining enantiomerically pure forms of such compounds, which is often a requirement for pharmaceutical applications.

Asymmetric Synthesis: This approach aims to create the desired stereoisomer directly. Several strategies have been developed for the asymmetric synthesis of chiral piperidines:

Chiral Auxiliaries: Using a chiral auxiliary can induce stereoselectivity in a reaction, which is then removed in a subsequent step. rsc.org

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as rhodium-based catalysts in asymmetric Heck reactions, can produce enantioenriched piperidine precursors. nih.govsnnu.edu.cn

Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers.

Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govacs.orgnih.gov For example, lipases can be used for the resolution of piperidine derivatives. acs.org This method is valued for its high enantioselectivity and mild reaction conditions. nih.gov

| Technique | Description | Relevance to 4-Hydroxy-4-(naphth-2-yl)piperidine |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer using chiral catalysts or auxiliaries. rsc.orgnih.gov | Can provide a more efficient route to the desired enantiomer without the need for separation. |

| Enzymatic Kinetic Resolution | Separation of a racemic mixture using an enzyme that selectively transforms one enantiomer. nih.govacs.org | Offers a highly selective method for obtaining enantiopure compound from a racemic mixture. |

Development of Novel Catalytic Systems for Derivatization

The development of novel catalytic systems is essential for the efficient derivatization of the this compound scaffold, enabling the synthesis of a diverse range of analogues for structure-activity relationship studies.

C-H Functionalization: This powerful strategy involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net For the piperidine ring, C-H functionalization at various positions can introduce new functional groups. acs.org While challenging, advancements in transition-metal catalysis are making this approach more feasible. nih.gov

Photoredox Catalysis: This emerging field utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govacs.org Photoredox catalysis can be applied to the synthesis and functionalization of piperidine rings, including C-N cross-coupling and C-H functionalization reactions. acs.orgacs.orgnih.gov This methodology offers new avenues for creating complex derivatives of this compound. researchgate.netresearchgate.net

Integration with Automated Synthesis Platforms

The integration of chemical synthesis with robotic platforms and artificial intelligence is revolutionizing the field of drug discovery and development. nih.govresearchgate.net Automated synthesis platforms can significantly accelerate the synthesis and optimization of compounds like this compound. nih.govgeneonline.com

Key aspects of this integration include:

High-Throughput Synthesis: Automated systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries for screening. cognit.ca

AI-Driven Reaction Optimization: Artificial intelligence and machine learning algorithms can analyze data from experiments to predict optimal reaction conditions, reducing the time and resources required for process development. sciencedaily.comchemicalindustryjournal.co.uk

Robotic Systems: Chemical robots can perform complex, multi-step syntheses with high precision and reproducibility, freeing up researchers to focus on experimental design and data analysis. standardbots.comasquaresolution.comchemistryworld.com

| Technology | Application in Research of this compound |

| Automated Parallel Synthesis | Rapidly generate a library of derivatives for structure-activity relationship studies. cognit.ca |

| AI and Machine Learning | Predict optimal synthetic routes and reaction conditions, accelerating process development. researchgate.netchemicalindustryjournal.co.uk |

| Robotic Platforms | Automate multi-step syntheses, ensuring high reproducibility and freeing up researcher time. nih.govasquaresolution.com |

Future Research Directions in 4 Hydroxy 4 Naphth 2 Yl Piperidine Hcl Chemistry

Exploration of New Reaction Pathways for Scaffold Diversity

Future research will likely focus on the development of innovative synthetic methodologies to generate a wider array of derivatives based on the 4-hydroxy-4-(naphth-2-yl)piperidine (B1629077) core. While classical approaches have proven effective, the exploration of novel reaction pathways is crucial for accessing unprecedented molecular architectures.

Modern synthetic strategies such as Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. Similarly, multicomponent reactions, where three or more reactants combine in a single step, provide rapid access to diverse libraries of compounds. The application of these techniques to the synthesis of 4-hydroxy-4-(naphth-2-yl)piperidine analogues could significantly streamline the generation of novel scaffolds.

Furthermore, various intramolecular cyclization strategies are being explored for the synthesis of substituted piperidines. These include radical-mediated cyclizations, reductive amination cascades, and transition-metal-catalyzed processes. Adapting these methods to substrates incorporating the naphthyl moiety could lead to the discovery of new derivatives with unique stereochemical and electronic properties.

Table 1: Promising Synthetic Strategies for Scaffold Diversification

| Synthetic Strategy | Description | Potential Application to 4-Hydroxy-4-(naphth-2-yl)piperidine |

| Domino Reactions | A sequence of intramolecular reactions where the subsequent transformation is triggered by the functionality installed in the previous step. | Rapid construction of complex fused or spirocyclic piperidine (B6355638) systems. |

| Multicomponent Reactions | Three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants. | Efficient one-pot synthesis of highly substituted piperidine analogues. |

| Intramolecular Cyclization | Formation of a cyclic compound from an acyclic precursor through the formation of a new bond between two atoms of the same molecule. | Access to conformationally constrained or bridged piperidine derivatives. |

Design of Novel Analogues for Specific Chemical Probes

The inherent structural features of 4-hydroxy-4-(naphth-2-yl)piperidine HCl make it an excellent starting point for the design of specific chemical probes. These probes are invaluable tools for studying biological processes and identifying new therapeutic targets.

One promising direction is the synthesis of bridged piperidine analogues. Introducing one- or two-carbon bridges across the piperidine ring can impose conformational constraints, leading to analogues with enhanced receptor affinity and selectivity. This approach has been successfully applied to other piperidine-containing compounds and could be adapted to the 4-hydroxy-4-(naphth-2-yl)piperidine scaffold to probe the steric requirements of its biological targets.

Another avenue of research is the development of derivatives that can act as inhibitors for specific enzymes or as ligands for particular receptors. By systematically modifying the naphthyl and piperidine moieties, it is possible to fine-tune the compound's properties to achieve high affinity and selectivity for a desired biological target. For instance, analogues could be designed to interact with the active sites of enzymes implicated in disease or to modulate the activity of G-protein coupled receptors.

High-Throughput Screening Methodologies for Chemical Reactivity

High-throughput screening (HTS) has revolutionized the process of drug discovery and can be effectively applied to explore the chemical reactivity of libraries derived from this compound. HTS allows for the rapid and simultaneous testing of thousands of compounds, providing valuable data on their chemical properties and potential applications.

One application of HTS is in the assessment of the reactivity of novel analogues with biological nucleophiles, such as thiols. This can help to identify compounds with the potential for covalent interactions with protein targets, a strategy that is gaining increasing attention in drug design. Mass spectrometry-based assays are particularly well-suited for this purpose, as they can detect the formation of covalent adducts with high sensitivity and throughput.

Furthermore, HTS can be employed to screen for catalytic activity. Libraries of 4-hydroxy-4-(naphth-2-yl)piperidine derivatives could be screened for their ability to catalyze specific chemical transformations. The use of pre-plated screening kits, containing a variety of catalysts and reagents, can facilitate this process and accelerate the discovery of new catalytic systems.

Table 2: High-Throughput Screening Applications

| HTS Application | Methodology | Potential Outcome |

| Reactivity Profiling | Mass spectrometry-based assays, fluorescence-based probes | Identification of compounds with specific reactivity profiles (e.g., thiol reactivity). |

| Catalyst Discovery | Parallel synthesis and screening using pre-plated kits | Discovery of novel catalysts for a range of chemical reactions. |

| Binding Assays | Fluorescence polarization, FRET, surface plasmon resonance | Identification of compounds that bind to specific biological targets. |

Advanced Spectroscopic and Imaging Techniques for Molecular Characterization

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for rational drug design and the development of new applications. Advanced spectroscopic and imaging techniques are indispensable tools for achieving this level of molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of piperidine derivatives. One- and two-dimensional NMR experiments can provide detailed information about the stereochemistry and conformational preferences of the piperidine ring and the relative orientation of the naphthyl group. Low-temperature NMR studies can also be used to investigate dynamic processes such as ring inversion. rsc.org

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is another crucial tool for the structural characterization of novel analogues. nih.govscielo.brresearchgate.net By analyzing the fragmentation patterns of the parent ion, it is possible to deduce the connectivity of the molecule and identify the positions of substituents. High-resolution mass spectrometry provides accurate mass measurements, which can confirm the elemental composition of a compound. nih.gov

X-ray crystallography allows for the unambiguous determination of the solid-state structure of a molecule, providing precise information about bond lengths, bond angles, and intermolecular interactions. nih.gov Obtaining crystal structures of 4-hydroxy-4-(naphth-2-yl)piperidine derivatives can provide invaluable insights into their preferred conformations and packing arrangements in the solid state.